molecular formula C20H19N3O4 B10991558 N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B10991558
M. Wt: 365.4 g/mol
InChI Key: AIVIUKGMCHMOPP-UHFFFAOYSA-N
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Description

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H19N3O4/c24-19(15-11-13-5-1-2-6-14(13)23-15)21-9-10-22-20(25)18-12-26-16-7-3-4-8-17(16)27-18/h1-8,11,18,23H,9-10,12H2,(H,21,24)(H,22,25)

InChI Key

AIVIUKGMCHMOPP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl chloride, which is then reacted with an appropriate amine to form the intermediate. This intermediate is subsequently coupled with 1H-indole-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its combined benzodioxin and indole structures, which confer distinct chemical and biological properties.

Biological Activity

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the indole structure combined with the benzodioxin moiety. The synthetic route may include:

  • Formation of Benzodioxin : The precursor 2,3-dihydro-1,4-benzodioxin is synthesized through various chemical reactions involving aromatic compounds.
  • Coupling with Indole : The indole moiety is then introduced through coupling reactions, often utilizing amine chemistry.

The final product can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antiproliferative Activity

Recent studies demonstrate that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineGI50 (nM)
VaPanc-126
VbMCF-744
VcHT-2948
VdA54986

These values indicate that the compound shows promising potential as an anticancer agent, with GI50 values comparable to established drugs like erlotinib .

Enzyme Inhibition

The compound has also been screened for enzyme inhibitory activity against key targets associated with metabolic disorders:

  • α-glucosidase : Relevant for type 2 diabetes management.
  • Acetylcholinesterase : Important in Alzheimer's disease research.

Results indicated that certain derivatives displayed effective inhibition, suggesting potential therapeutic applications in managing these conditions .

Case Studies

Case Study 1: Anticancer Activity
A study involving the evaluation of multiple indole derivatives showed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.

Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce apoptosis, possibly through modulation of caspase pathways .

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